molecular formula C18H20ClN5O2S2 B2410186 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1203421-26-4

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2410186
CAS RN: 1203421-26-4
M. Wt: 437.96
InChI Key: VEXAXVHHECZRST-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a thiadiazole ring . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other reagents. The intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . IR spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, NMR and IR spectroscopy can provide information about the compound’s structure and functional groups . The compound’s mass can be determined using mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Compounds related to the chemical structure of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone have been explored for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similar studies by Mhaske et al. (2014) on (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives also exhibited moderate to good antimicrobial activity Mhaske, Shelke, Raundal, & Jadhav, 2014.

Anti-Mycobacterial Potential

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study demonstrated that several compounds in this category had potential anti-tubercular activity with low cytotoxicity Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016.

Antitumor Activity

Research by Bhole and Bhusari (2011) on related compounds, such as (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, indicated significant inhibitory effects on various cancer cell lines, especially leukemia and non-small lung cancer Bhole & Bhusari, 2011.

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition activity of similar compounds on mild steel in acidic medium, finding significant inhibition efficiency Singaravelu, Bhadusha, & Dharmalingam, 2022.

Anti-Psychotic Investigation

Gopi, Sastry, and Dhanaraju (2017) synthesized novel compounds with potential anti-psychotic activity. Their study showed excellent anti-psychotic activity in a haloperidol-induced catalepsy metallic bar test Gopi, Sastry, & Dhanaraju, 2017.

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S2/c1-3-4-12-16(28-22-21-12)17(25)23-7-9-24(10-8-23)18-20-14-13(26-2)6-5-11(19)15(14)27-18/h5-6H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXAXVHHECZRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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